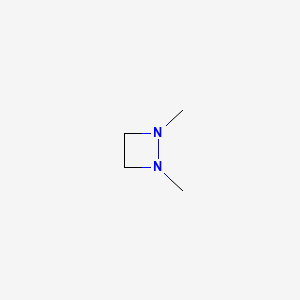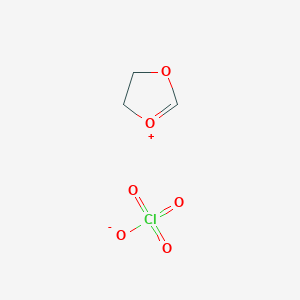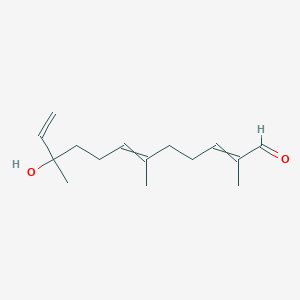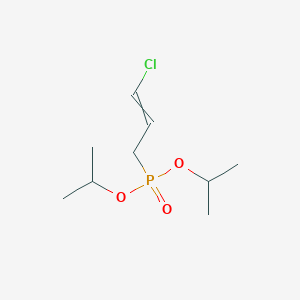
1,3-Dipropoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dipropoxypropan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of two propoxy groups attached to a propane backbone with a hydroxyl group at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dipropoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with sodium propoxide in an alcohol solvent. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by propoxy groups. The reaction conditions typically involve heating the mixture to reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dipropoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium alkoxides and amines can be used to replace the propoxy groups.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
1,3-Dipropoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: The compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
Mecanismo De Acción
The mechanism of action of 1,3-Dipropoxypropan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The propoxy groups can also participate in hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenoxypropan-2-ol: Similar in structure but with phenoxy groups instead of propoxy groups.
1,3-Dimethoxypropan-2-ol: Similar but with methoxy groups instead of propoxy groups.
1,3-Dibutoxypropan-2-ol: Similar but with butoxy groups instead of propoxy groups.
Uniqueness
1,3-Dipropoxypropan-2-ol is unique due to its specific combination of propoxy groups and a hydroxyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
43015-17-4 |
|---|---|
Fórmula molecular |
C9H20O3 |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
1,3-dipropoxypropan-2-ol |
InChI |
InChI=1S/C9H20O3/c1-3-5-11-7-9(10)8-12-6-4-2/h9-10H,3-8H2,1-2H3 |
Clave InChI |
KLDDZFJSRPXUIY-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC(COCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
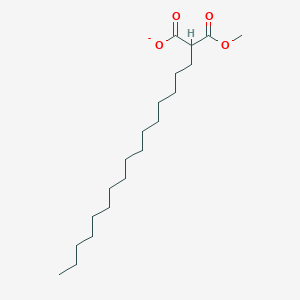
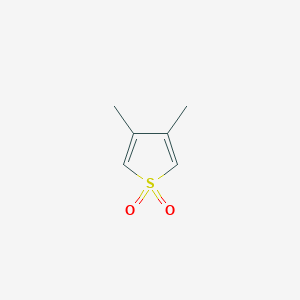
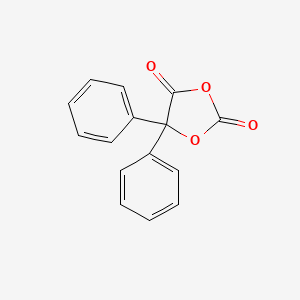
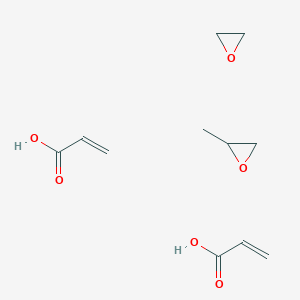
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)


